1,1,1-Trifluoro-2,3-epoxybutane
Overview
Description
1,1,1-Trifluoro-2,3-epoxybutane is a compound that is part of a broader class of organofluorine compounds, which are characterized by the presence of fluorine atoms attached to an aliphatic carbon. The presence of fluorine imparts unique physical and chemical properties to these compounds due to the high electronegativity and small size of the fluorine atom. Although the specific compound 1,1,1-Trifluoro-2,3-epoxybutane is not directly studied in the provided papers, related compounds and reactions are discussed, which can provide insights into its properties and reactivity.
Synthesis Analysis
The synthesis of related trifluoromethylated compounds has been reported in the literature. For instance, the synthesis of 1,1,1-trichloro-3-[5-(2,4,6-trifluoropyrimidyl)]-3,4-epoxybutane was achieved in nine steps starting from diethyl malonate and urea, with the epoxide being prepared from the olefinic precursor via oxidation with anhydrous trifluoroperacetic acid . Similarly, (2R,3S)-1,1,1-trifluoro-2-methoxy-2-phenyl-3,4-epoxybutane was prepared in high optical purity from a tertiary acetate resolved using lipase . These studies suggest that the synthesis of 1,1,1-Trifluoro-2,3-epoxybutane could potentially be achieved through similar synthetic routes involving the resolution of chiral intermediates or the oxidation of olefinic precursors.
Molecular Structure Analysis
Nuclear magnetic resonance (NMR) spectroscopy is a powerful tool for analyzing the molecular structure of organofluorine compounds. The study of 2-chloro-1,4-dibromo-1,2,2-trifluorobutane using 19F, 13C, and 1H NMR spectroscopy provided detailed information on chemical shifts and coupling constants, which are essential for understanding the molecular structure . The complexity of the spin-spin coupling for the proton and fluorine nuclei in such compounds can reveal the relative signs of the coupling constants, which are indicative of the molecular geometry and electronic environment around the fluorine atoms.
Chemical Reactions Analysis
The reactivity of trifluoromethyl groups in chemical reactions is of significant interest. For example, the photolysis of hexafluoroacetone in the presence of neopentane led to the formation of isobutane and 1,1,1-trifluoroethane, supporting the occurrence of a homolytic bimolecular substitution reaction (SH2) by a trifluoromethyl radical at a methyl carbon atom . This indicates that trifluoromethyl radicals can participate in radical substitution reactions, which could be relevant for understanding the reactivity of 1,1,1-Trifluoro-2,3-epoxybutane in radical-mediated processes.
Physical and Chemical Properties Analysis
The physical and chemical properties of trifluoromethylated compounds are influenced by the presence of the trifluoromethyl group. The study of the reaction of trans-1,2-epoxy-3-methyl-1,3-diphenylbutane with boron trifluoride etherate revealed insights into the reaction mechanisms and the influence of solvents on the outcomes . The stability of epoxides toward protonic media, as demonstrated by the isolation of 1,1,1-trichloro-3[5-(2,4,6-trifluoropyrimidyl)]-3-4-epoxybutane from trifluoroacetic acid solution, suggests that 1,1,1-Trifluoro-2,3-epoxybutane may also exhibit unexpected stability in certain conditions . Additionally, the diastereoselective synthesis of trifluoromethylated 1,3-dioxanes indicates that the trifluoromethyl group can influence stereochemical outcomes in reactions .
Scientific Research Applications
Synthesis and Stability
1,1,1-Trifluoro-2,3-epoxybutane can be synthesized through various processes. For instance, the synthesis of a similar compound, 1,1,1-trichloro-3[5-(2,4,6-trifluoropyrimidyl)]-3-4-epoxybutane, was accomplished in nine steps from diethyl malonate and urea. This synthesis process revealed the unexpected stability of this class of epoxides toward protonic media (Pews & Puckett, 1989).
Mechanistic Implications in Reactions
The compound exhibits interesting behavior in chemical reactions. For example, in the formation of ethoxy alcohols from the reaction of trans-1,2-epoxy-3-methyl-1,3-diphenylbutane and 1,2-epoxyoctane with boron trifluoride etherate, detailed mechanistic implications were observed. This includes processes like C1-O cleavage, alkyl migration, and retention of configuration at specific carbon atoms (Blunt, Coxon, Lim, & Schuyt, 1983).
Enantiomeric Composition in Bacterial Production
The enantiomeric composition of similar epoxyalkanes, like 1,2-epoxypropane and 1,2-epoxybutane, formed by bacterial strains has been studied. This research helps in understanding the stereospecificity in biological systems and the influence of different bacterial strains on the enantiomeric composition of the produced epoxyalkanes (Weijers, Ginkel, & Bont, 1988).
Kinetic Resolution and Stereocontrolled Access
The compound has been used in the study of highly stereocontrolled access to similar epoxides via lipase-mediated kinetic resolution. This approach demonstrates the potential for preparing enantiomerically pure epoxides, which are valuable in various synthetic applications (Shimizu, Sugiyama, & Fujisawa, 1996).
Safety And Hazards
properties
IUPAC Name |
2-methyl-3-(trifluoromethyl)oxirane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F3O/c1-2-3(8-2)4(5,6)7/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHQUINRDKAWANM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(O1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20380376 | |
Record name | 1,1,1-Trifluoro-2,3-epoxybutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20380376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1-Trifluoro-2,3-epoxybutane | |
CAS RN |
406-30-4 | |
Record name | 1,1,1-Trifluoro-2,3-epoxybutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20380376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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